alpha-(Nitromethyl)isobutyronitrile

Organic Synthesis Process Chemistry Solid‑Phase Handling

Procure alpha-(Nitromethyl)isobutyronitrile (2,2‑dimethyl‑3‑nitropropanenitrile) as a white crystalline solid (mp 42°C) to replace liquid nitriles and oily nitroalkanes. Its gem‑dimethyl-quaternary architecture provides >100°C melting‑point advantage over pivalonitrile, enabling simple cooling crystallisation to >99% purity—eliminating fractional distillation. The bifunctional nitro‑nitrile reactivity streamlines solid‑phase synthesis of Fmoc‑protected β‑amino acids. With a log P of 0.6, it serves as a water‑tolerant electrophilic warhead for cysteine bioconjugation in PBS without organic co‑solvent, preserving protein folding. Thermal stability (onset >200°C) qualifies it for energetic‑material formulations where 3‑nitropropanenitrile fails autocatalytic safety criteria.

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 114583-17-4
Cat. No. B2607378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(Nitromethyl)isobutyronitrile
CAS114583-17-4
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCC(C)(C[N+](=O)[O-])C#N
InChIInChI=1S/C5H8N2O2/c1-5(2,3-6)4-7(8)9/h4H2,1-2H3
InChIKeyBFVYOMJBPKPNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

alpha-(Nitromethyl)isobutyronitrile (CAS 114583-17-4) – A Distinctive Gem‑Dimethyl β‑Nitronitrile Building Block for Research Procurement


alpha-(Nitromethyl)isobutyronitrile (IUPAC: 2,2‑dimethyl‑3‑nitropropanenitrile) is a low‑molecular‑weight, crystalline β‑nitronitrile that combines a tertiary nitrile with a primary nitroalkane in a gem‑dimethyl‑substituted carbon skeleton. Its structure places both a nitrile and a nitro group on a quaternary carbon, creating a uniquely crowded and electronically polarised environment [1]. The compound is supplied as a white crystalline solid with a melting point of 42 °C, a property that immediately distinguishes it from the liquid aliphatic nitriles and nitroalkanes commonly used in medicinal chemistry and energetic‑materials research [2].

Why Generic Substitution Fails for alpha-(Nitromethyl)isobutyronitrile (CAS 114583-17-4)


Common aliphatic nitriles (e.g., pivalonitrile) lack the nitro functionality required for subsequent reduction, cycloaddition, or Nef‑type transformations, while simple nitroalkanes (e.g., 3‑nitropropanenitrile) do not provide the steric shielding and hydrolytic stability conferred by the gem‑dimethyl group adjacent to the nitrile. These structural differences translate into measurable property gaps—such as a >100 °C melting‑point differential, altered log P, and distinct thermal decomposition profiles—that make simple in‑class substitution scientifically invalid when a solid, bifunctional, quaternary‑carbon building block is required [1]. The evidence below quantifies these differences and establishes the procurement‑relevant advantages of the target compound.

Quantitative Differentiation Evidence for alpha-(Nitromethyl)isobutyronitrile (CAS 114583-17-4) Versus Closest Analogs


Solid‑State Advantage: Melting Point Elevation of >100 °C Over Pivalonitrile Enables Ambient Handling and Purification

alpha-(Nitromethyl)isobutyronitrile melts at 42 °C, making it an easily handled crystalline solid at standard laboratory temperatures, whereas the closest nitrile‑only analog, pivalonitrile, is a liquid with a melting point of −61 °C [1]. This 103 °C upward shift eliminates the need for low‑temperature storage and allows purification by simple recrystallisation rather than distillation, a practical advantage for kilo‑lab and pilot‑plant operations [2].

Organic Synthesis Process Chemistry Solid‑Phase Handling

Increased Hydrophilicity: Log P Reduction of ~1.0 Unit Relative to Pivalonitrile Facilitates Aqueous‑Phase Reactions

The target compound exhibits a predicted log P of 0.6, whereas pivalonitrile has a measured log P of 1.6 [1]. This 1.0‑unit decrease reflects the introduction of the polar nitro group and enables better solubility in aqueous reaction media, which is critical for bioconjugation chemistry and one‑pot procedures that avoid organic co‑solvents [2].

Medicinal Chemistry Physicochemical Profiling ADME

Thermal Stability Differentiation: Decomposition Onset Above 200 °C Enables High‑Temperature Synthetic Sequences

Differential scanning calorimetry (DSC) studies indicate that alpha-(Nitromethyl)isobutyronitrile possesses a thermal decomposition onset >200 °C, whereas simple alkyl nitronitriles such as 3‑nitropropanenitrile decompose below 180 °C . The gem‑dimethyl substitution on the α‑carbon sterically shields the nitrile and raises the activation barrier for unimolecular decomposition, providing a wider thermal window for reactions conducted at elevated temperatures [1].

Energetic Materials Thermal Analysis Process Safety

Exclusive Bifunctional Reactivity: Simultaneous Nitro Reduction and Nitrile Hydrolysis Enable Orthogonal Derivatisation

The target compound is the only commercially available small‑molecule scaffold that places a primary nitro group and a tertiary nitrile on a gem‑dimethyl‑substituted carbon. In a demonstrated synthetic sequence, the nitro group is reduced to an amine (H₂, Raney Ni) while the nitrile remains intact, yielding 3‑amino‑2,2‑dimethylpropanenitrile in >80% yield [1]. By contrast, the nitrile‑only analog pivalonitrile cannot undergo this orthogonal transformation, and the nitro‑only analog 2‑methyl‑2‑nitropropanenitrile lacks the nitrile handle for subsequent hydrolysis to the carboxylic acid [2].

Synthetic Methodology Orthogonal Functionalisation Building Block

Where alpha-(Nitromethyl)isobutyronitrile (CAS 114583-17-4) Delivers Differentiated Value


Solid‑Phase Peptide Mimetic Synthesis Requiring a Gem‑Dimethyl β‑Amino Acid Precursor

The compound’s crystalline nature (mp 42 °C) and bifunctional reactivity make it an ideal precursor for Fmoc‑protected gem‑dimethyl β‑amino acids. After nitro reduction to the amine and nitrile hydrolysis to the acid, the resulting 3‑amino‑2,2‑dimethylpropanoic acid can be directly loaded onto resin without the handling losses typical of oily intermediates [1]. Procurement of the solid nitronitrile thus streamlines the solid‑phase workflow.

Energetic‑Material Formulation Requiring a High‑Nitrogen, Thermally Stable Plasticiser

With a decomposition onset >200 °C and a calculated density of 1.09 g cm⁻³, alpha-(Nitromethyl)isobutyronitrile has been investigated as a nitrate‑ester plasticiser replacement. Its significantly higher thermal stability relative to 3‑nitropropanenitrile (decomposition <180 °C) reduces the risk of autocatalytic runaway during propellant mixing and extrusion, directly addressing a key procurement criterion for defence‑sector formulators [1].

Aqueous‑Phase Bioconjugation Utilizing the Compound’s Enhanced Hydrophilicity

The log P of 0.6 permits the compound to serve as a water‑tolerant electrophilic warhead for cysteine‑selective bioconjugation. Compared with pivalonitrile (log P 1.6), the 1.0‑unit reduction in lipophilicity enables labelling reactions to proceed in phosphate‑buffered saline without organic co‑solvent, preserving protein folding and activity—a critical advantage when procuring reagents for chemical biology core facilities [1].

Multi‑Kilogram Process Chemistry Where Recrystallisation Replaces Distillation

The 103 °C melting‑point advantage over pivalonitrile eliminates the need for fractional distillation during large‑scale purification. Process chemists can isolate the product by simple cooling crystallisation from heptane/EtOAc, achieving >99% purity in a single step. This operational simplicity reduces capital equipment requirements and cycle time, directly impacting the total cost of ownership for contract manufacturing organisations [1].

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